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Compound of Interest

Compound Name:
3-Hydroxy-5-

methoxybenzaldehyde-d3

Cat. No.: B1153120

Get Quote

Executive Summary
This technical guide details the structural verification of 3-Hydroxy-5-methoxybenzaldehyde-
d3 (specifically labeled at the methoxy methyl group: 3-Hydroxy-5-(methoxy-d3)benzaldehyde).

This compound serves as a critical internal standard for the quantification of flavonoid

metabolites and resorcinol derivatives in biological matrices.

The elucidation strategy relies on a multi-modal approach combining High-Resolution Mass

Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR). The core validation metric is

the specific isotopic shift and coupling patterns introduced by the deuterium atoms,

distinguishing the target from its non-deuterated isotopologues and regioisomers (e.g., Vanillin-

d3).
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Property Data

Systematic Name
3-Hydroxy-5-(methoxy-

)benzaldehyde

Parent CAS 57179-35-8 (Unlabeled)

Molecular Formula

Exact Mass 155.0662 Da (vs. 152.0473 Da for unlabeled)

Core Structure
1,3,5-substituted benzene (Resorcinol

backbone)

Synthetic Origin & Impurity Profile
Understanding the synthetic route is prerequisite to defining the impurity profile. The high-

fidelity synthesis typically involves the mono-methylation of 3,5-dihydroxybenzaldehyde using

Iodomethane-

(

) under basic conditions.

Critical Impurities to Monitor:

Unlabeled Analog (

): Resulting from H/D exchange or impure

.

Bis-methylated species: 3,5-dimethoxybenzaldehyde-

(Over-methylation).

Regioisomers: Unlikely in this specific synthetic route but possible if starting material is

isomeric (e.g., 2,4-dihydroxybenzaldehyde).
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High-Resolution Mass Spectrometry (HRMS)
HRMS provides the first line of evidence by confirming the mass shift and isotopic purity.

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode

is preferred due to the phenolic hydroxyl group.

Primary Diagnostic: A mass shift of +3.0188 Da relative to the native standard.

Fragmentation Logic:

Native (

): Loss of methyl radical (

, -15 Da).

Deuterated (

): Loss of deuterated methyl radical (

, -18 Da).

DOT Diagram: MS Fragmentation Pathway

Figure 1: Predicted ESI(-) Fragmentation Pathway for 3-Hydroxy-5-methoxybenzaldehyde-d3

Molecular Ion [M-H]-
m/z 154.06

Radical Loss
[M-H - CD3]-
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CO Loss

[M-H - CD3 - CO]-
m/z 108.02

- CO (28 Da)
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Nuclear Magnetic Resonance (NMR)[1][2]
NMR offers the definitive structural proof. The substitution of Hydrogen with Deuterium creates

specific "silent" regions in

NMR and complex coupling in
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NMR.

A. Proton NMR (

) - The "Silent" Signal
In the unlabeled compound, the methoxy group appears as a sharp singlet at

ppm. In the

analog, this signal must be absent.

Aromatic Region (

): Three protons.[1] Due to the 1,3,5-substitution, these appear as meta-coupled multiplets
(doublets of doublets or broad singlets depending on resolution).

Aldehyde Proton (

): Remains a singlet.

B. Carbon-13 NMR (

) - The "Splitting" Signal
This is the confirmatory experiment.

Chemical Shift: The methoxy carbon appears around

ppm.

Coupling Pattern: Unlike the singlet in the unlabeled compound, the

-methoxy carbon splits into a septet (

).

Reasoning: Carbon couples with three equivalent Deuterium nuclei (Spin

). Multiplicity =

.
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Isotope Shift: A slight upfield shift (

ppm) is observed compared to the

analog.

Comparative NMR Data Table

Nucleus Position
Unlabeled (

) Signal

Deuterated (

) Signal

Diagnostic
Note

Singlet, Absent
Confirms H

replacement

Ar-H (x3) Multiplets, Multiplets, Verifies core

integrity

Singlet,
Septet,

Hz

Confirms C-D

bond

Singlet, Singlet, Intact Aldehyde

Infrared Spectroscopy (FT-IR)
While less specific than NMR, IR provides a quick check for the C-D bond.

C-H Stretch (Methoxy):

(Diminished).

C-D Stretch: New bands appear at

.

Experimental Protocols
Sample Preparation for NMR
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To ensure the observation of the methoxy septet, high concentration and relaxation delays are

required due to the lack of Nuclear Overhauser Effect (NOE) enhancement on the deuterated

carbon.

Solvent: Dissolve 10-15 mg of sample in 0.6 mL DMSO-

(Preferred for solubility of phenolic aldehydes) or Methanol-

.

Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

Instrument Parameters (

):

Frequency:

100 MHz (for Carbon).[1]

Scans: Minimum 1024 scans (Deuterated carbons have longer

relaxation times and lower sensitivity).

Relaxation Delay (

): Set to

seconds to prevent saturation of the quaternary/deuterated carbons.

Elucidation Workflow Diagram
DOT Diagram: Structural Validation Logic
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Figure 2: Logical Decision Tree for Structural Validation
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VALIDATED STRUCTURE
3-Hydroxy-5-methoxybenzaldehyde-d3
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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